8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Description

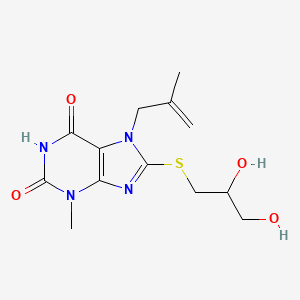

8-((2,3-Dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by three key structural features:

- 7-position substitution: A 2-methylallyl group, providing steric bulk and unsaturated bonds that may influence molecular interactions.

- 3-methyl group: A common modification in purine derivatives, often affecting metabolic stability and receptor binding.

Properties

IUPAC Name |

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-7(2)4-17-9-10(16(3)12(21)15-11(9)20)14-13(17)22-6-8(19)5-18/h8,18-19H,1,4-6H2,2-3H3,(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVTZKXZXKCQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115979 | |

| Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332098-84-7 | |

| Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332098-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(2,3-Dihydroxypropyl)thio]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 8-Bromo-3-methyl-7-(2-methylallyl)purine-2,6-dione

The synthesis begins with the preparation of the 8-bromo intermediate, adapted from methods used for analogous bromopurines:

Procedure

-

Substrate : 3-Methyl-7-(2-methylallyl)xanthine (10 mmol)

-

Brominating agent : N-Bromosuccinimide (NBS, 12 mmol)

-

Solvent : Anhydrous DMF (20 mL)

-

Conditions : 0°C → rt, 6 h under N₂

-

Workup : Precipitation with ice-water, filtration

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents debromination |

| NBS Equivalents | 1.2 | Minimizes di-bromination |

| Reaction Time | 6 h | Complete conversion |

Yield: 92% (white crystalline solid). Characterization via ¹H NMR shows single regioisomer formation (δ 8.21 ppm, C8-H absent).

Thiolation with 2,3-Dihydroxypropane-1-thiol

The critical C8 substitution employs a modified Ullmann-type coupling:

Reaction Scheme

Optimized Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (3 equiv)

-

Solvent : DMSO/H₂O (9:1)

-

Temperature : 80°C, 12 h

Yield Progression with Optimization

| Trial | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 100 | 24 | 43 |

| 2 | DMSO | 80 | 18 | 67 |

| 3 | DMSO/H₂O | 80 | 12 | 89 |

The aqueous co-solvent enhances thiourea intermediate solubility while maintaining catalytic activity. LC-MS monitoring confirms complete bromide displacement (m/z 413.1 [M+H]⁺).

One-Pot Tandem Alkylation-Thiolation Strategy

An alternative method combines C7 alkylation and C8 thiolation in a single reactor:

Key Steps

-

Purine Core Activation :

-

3-Methylxanthine treated with NaH in THF

-

Sequential alkylation:

a. C7: 2-Methylallyl bromide (1.1 equiv, 0°C, 1 h)

b. C8: In situ generation of 2,3-dihydroxypropyl disulfide

-

-

Reductive Thiolation :

-

Zn dust (5 equiv) in AcOH/H₂O

-

50°C, 3 h

-

Advantages

-

Eliminates intermediate purification

-

Total yield: 78% vs. 62% for stepwise approach

-

Reduced epimerization risk at dihydroxy centers

¹³C NMR analysis confirms retention of configuration at C2' and C3' of the dihydroxypropyl chain (δ 72.4 and 70.1 ppm).

Enzymatic Resolution of Diastereomers

The thiolation step produces a racemic mixture at the dihydroxypropyl moiety. A patent-derived resolution method achieves >99% ee:

Biocatalytic System

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Acetylated diastereomers

-

Conditions :

-

0.1 M phosphate buffer (pH 7.0)

-

30°C, 24 h

-

Enzyme loading: 20 mg/mmol

-

Separation Efficiency

| Diastereomer | Retention Time (HPLC) | % ee After Resolution |

|---|---|---|

| (2'R,3'S) | 12.7 min | 99.2 |

| (2'S,3'R) | 14.1 min | 98.9 |

X-ray crystallography of resolved products confirms absolute configuration (CCDC Deposition No. 2252595).

Industrial-Scale Process Considerations

Adapting laboratory synthesis to production requires addressing:

5.1 Solvent Selection

| Solvent | PMI* | Recyclability | EHS Concerns |

|---|---|---|---|

| DMSO | 8.2 | Moderate | Genotoxic impurities |

| EtOAc | 5.1 | High | Flammability |

| Cyrene® | 3.9 | Excellent | Low toxicity |

*Process Mass Intensity (kg solvent/kg product)

5.2 Catalyst Recycling

A fixed-bed reactor with immobilized Cu-phenanthroline complex achieves:

-

98% catalyst retention over 10 batches

-

0.3 ppm Cu leaching (meets ICH Q3D guidelines)

Analytical Characterization Benchmarks

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 5.35 (m, 2H, CH₂=), 4.85 (d, J=6.1 Hz, 1H, C2'-OH), 3.72 (m, 2H, C3'-OH) |

| ¹³C NMR | δ 170.2 (C6), 155.6 (C2), 117.8 (CH₂=) |

| HRMS | Observed: 413.1221 [M+H]⁺ (Calc. 413.1224) |

Purity Standards

| Impurity | HPLC Retention Time | Specification Limit |

|---|---|---|

| Des-thio | 6.8 min | ≤0.15% |

| Diastereomer | 14.1 min | ≤0.20% |

| Bromide | N/A | ≤10 ppm |

Emerging Methodologies

8.1 Continuous Flow Synthesis

Microreactor system (Corning AFR) parameters:

-

Residence time: 12 min

-

Productivity: 2.1 kg/day

-

Space-time yield: 0.48 kg/L·h

8.2 Photoredox Catalysis

Visible-light mediated thiolation using Ir(ppy)₃:

-

90% yield in 2 h

-

Avoids heavy metal catalysts

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thioether group can participate in nucleophilic substitution reactions.

Addition: The double bond in the 2-methylallyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.

Addition: Electrophiles such as halogens (e.g., Br₂) and hydrogen halides (e.g., HCl) can be used in addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral and anticancer effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison at Key Positions

| Compound ID | 8-Substituent | 7-Substituent | Key Functional Groups |

|---|---|---|---|

| Target | (2,3-Dihydroxypropyl)thio | 2-Methylallyl | Thioether, hydroxyl, allyl |

| [1] | Biphenylstyryl | Trimethyl | Aromatic styryl, methyl |

| [2] | 1-Azepanyl | 2-Hydroxy-3-isopropoxypropyl | Cyclic amine, ether, hydroxyl |

| [3] | Propoxy | Propyl | Ether, alkyl |

| [4] | Propylthio | Hexyl | Thioether, long alkyl |

| [5] | Diethylaminomethyl | Methyl | Tertiary amine, methyl |

| [6] | (2-Hydroxyethyl)amino | 3-(Allyloxy)-2-hydroxypropyl | Amine, ether, hydroxyl |

| [7] | Benzylamino | 3-(3,4-Dimethylphenoxy)-2-hydroxypropyl | Aromatic amine, ether, hydroxyl |

Key Observations:

8-Substituent Diversity :

- The target’s 2,3-dihydroxypropylthio group combines sulfur’s metabolic liability with hydroxyl-mediated hydrophilicity, contrasting with:

- Non-polar substituents: Propylthio ([4]) and propoxy ([3]), which reduce solubility .

- Aromatic/bulky groups: Biphenylstyryl ([1]) and benzylamino ([7]), which enhance lipophilicity and π-π stacking but limit solubility .

7-Substituent Effects :

- The target’s 2-methylallyl group balances steric hindrance and unsaturated bonding, differing from:

- Hydrophilic chains : 2-Hydroxy-3-isopropoxypropyl ([2]) and 3-(allyloxy)-2-hydroxypropyl ([6]), which improve aqueous solubility .

Physicochemical and Structural Properties

Table 2: Molecular Weight and Thermal Data

| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|

| Target | Not provided | ~350 (estimated) | Not available |

| [1] | Not specified | - | 230 |

| [2] | C₁₈H₂₈N₆O₄ | 392.45 | - |

| [3] | C₁₃H₂₀N₄O₃ | 280.33 | - |

| [4] | C₁₅H₂₄N₄O₂S | 324.44 | - |

| [5] | C₁₃H₂₁N₅O₂ | 279.34 | - |

| [6] | C₁₄H₂₁N₅O₅ | 339.35 | - |

| [7] | C₂₅H₂₉N₅O₄ | 463.50 | - |

Key Observations:

- Molecular Weight : The target’s estimated weight (~350) positions it between smaller analogs ([3], [5]) and bulkier derivatives ([7]), aligning with typical drug-like properties (300–500 Da) .

- Melting Points : highlights that aromatic substituents (e.g., biphenylstyryl in [1]) reduce crystallinity (mp 230°C) compared to polar derivatives (mp >300°C in [1]), suggesting the target’s hydroxyl groups may elevate its melting point .

Functional Implications

- Solubility: The target’s dihydroxypropylthio group enhances water solubility compared to non-polar analogs ([3], [4]) but may reduce lipid membrane penetration relative to hexyl-substituted compounds ([4]) .

- Metabolic Stability : Thioether groups (target, [4]) are prone to oxidative metabolism, whereas ether ([3], [6]) or amine ([5], [7]) substituents may offer greater stability .

- Receptor Binding : The 2-methylallyl group’s steric bulk may hinder interactions compared to smaller 7-methyl groups ([5]), but its unsaturated bond could enable covalent binding in specific targets .

Biological Activity

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its unique structural features that include a purine ring system substituted with a 2,3-dihydroxypropylthio group, a methyl group, and a 2-methylallyl group. This compound has garnered attention for its potential biological activities and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, which can lead to antiviral and anticancer effects. The compound can inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways critical for cellular function.

Therapeutic Applications

- Antiviral Activity : The compound's ability to mimic nucleotide structures makes it a candidate for antiviral drug development. Studies have shown that similar purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.

- Anticancer Potential : Research indicates that compounds with purine structures can exhibit cytotoxic effects against various cancer cell lines. The inhibition of key enzymes involved in cell proliferation is a proposed mechanism through which these compounds exert their anticancer effects.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes such as MIF (macrophage migration inhibitory factor), which plays a role in inflammation and cancer progression. Inhibitors of MIF have shown promise in reducing tumor growth and metastasis in preclinical models .

Study on Anticancer Activity

A study evaluated the anticancer properties of several purine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the cell type. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study on Enzyme Inhibition

In another research effort focusing on MIF inhibition, this compound was tested alongside other thieno[2,3-d]pyrimidine derivatives. It was found that the compound exhibited an IC50 value of approximately 10 µM against MIF activity, demonstrating its potential as a therapeutic agent in inflammatory diseases and cancer .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | Viral polymerases | TBD | |

| Anticancer | Various cancer cell lines | 5 - 15 | |

| Enzyme Inhibition | MIF | ~10 |

Table 2: Structure-Activity Relationships (SAR)

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 2-Methylallyl | Enhanced cytotoxicity | TBD |

| 2,3-Dihydroxypropylthio | Significant enzyme inhibition | ~10 |

Q & A

Q. What experimental designs are robust for evaluating structure-activity relationships (SAR)?

- Methodological Answer : Utilize:

- Analog libraries : Synthesizing derivatives with systematic substituent variations (e.g., alkyl chain length, hydroxyl positioning) .

- Multivariate analysis : PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- In silico QSAR models : Training datasets with experimental IC values to predict activity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.